molecular formula C29H30F2N2O2 B10836699 1-Benzyl-N-(3,4-difluorobenzyl)-2-isopropyl-6-propoxy-1H-indole-3-carboxamide

1-Benzyl-N-(3,4-difluorobenzyl)-2-isopropyl-6-propoxy-1H-indole-3-carboxamide

Cat. No. B10836699
M. Wt: 476.6 g/mol
InChI Key: AFDUGVKJXKJJMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic routes for “US8524917, 11” are not explicitly mentioned in the available data. further investigation into scientific literature or patents related to this compound may reveal specific synthetic pathways.

Industrial Production Methods: Unfortunately, information about industrial-scale production methods for “US8524917, 11” is not readily accessible. Industrial processes often involve optimization of yield, cost-effectiveness, and scalability, but these details remain undisclosed.

Chemical Reactions Analysis

Types of Reactions: “US8524917, 11” likely undergoes various chemical reactions, including oxidation, reduction, and substitution. without specific data, we cannot provide precise details.

Common Reagents and Conditions: Common reagents and conditions used in reactions involving “US8524917, 11” would depend on the specific reaction type. Researchers typically employ standard organic chemistry reagents and catalysts. For oxidation, oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be relevant. Reduction reactions might involve reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions could use nucleophiles such as alkyl halides or amines.

Major Products: The major products formed from reactions with “US8524917, 11” would vary based on the reaction conditions. These products could include derivatives, intermediates, or modified forms of the compound.

Scientific Research Applications

“US8524917, 11” finds applications across scientific disciplines:

    Chemistry: Studying its reactivity, stability, and interactions.

    Biology: Investigating its role in cellular signaling pathways.

    Medicine: Exploring potential therapeutic effects.

    Industry: Developing novel drugs or biomaterials.

Mechanism of Action

The compound likely exerts its effects through the S1P receptor. Upon binding, it triggers intracellular signaling cascades, influencing cell proliferation, apoptosis, and migration. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

While specific similar compounds are not listed here, researchers often compare “US8524917, 11” with related molecules. Highlighting its uniqueness would involve contrasting its properties, binding affinities, and functional differences with other S1P receptor ligands.

properties

Molecular Formula

C29H30F2N2O2

Molecular Weight

476.6 g/mol

IUPAC Name

1-benzyl-N-[(3,4-difluorophenyl)methyl]-2-propan-2-yl-6-propoxyindole-3-carboxamide

InChI

InChI=1S/C29H30F2N2O2/c1-4-14-35-22-11-12-23-26(16-22)33(18-20-8-6-5-7-9-20)28(19(2)3)27(23)29(34)32-17-21-10-13-24(30)25(31)15-21/h5-13,15-16,19H,4,14,17-18H2,1-3H3,(H,32,34)

InChI Key

AFDUGVKJXKJJMO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(=C(N2CC3=CC=CC=C3)C(C)C)C(=O)NCC4=CC(=C(C=C4)F)F

Origin of Product

United States

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